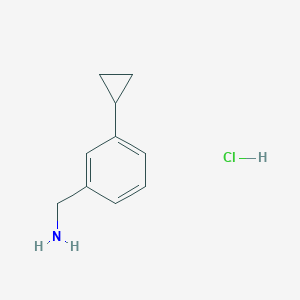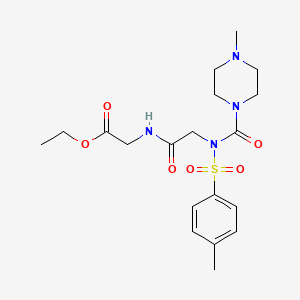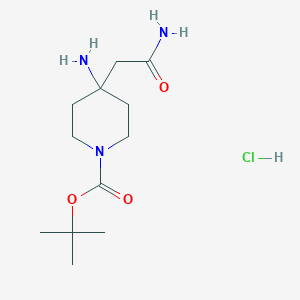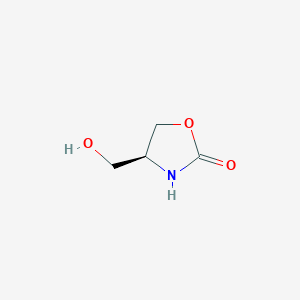![molecular formula C20H18ClN3S B2514192 N-(4-chlorophényl)-1-phényl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-49-9](/img/structure/B2514192.png)
N-(4-chlorophényl)-1-phényl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H18ClN3S and its molecular weight is 367.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de pyrrolopyrazine ont démontré des propriétés antimicrobiennes significatives. La recherche suggère que ce composé peut inhiber la croissance des bactéries, des champignons et d'autres micro-organismes. Son potentiel en tant qu'agent antimicrobien pourrait être exploré davantage pour le développement de médicaments .
Effets anti-inflammatoires
L'inflammation joue un rôle crucial dans diverses maladies. Les dérivés de pyrrolopyrazine, y compris notre composé d'intérêt, ont montré une activité anti-inflammatoire. Enquêter sur leurs mécanismes d'action et leurs applications potentielles dans les troubles inflammatoires pourrait être précieux .
Propriétés antivirales
Les virus constituent un défi mondial pour la santé, et de nouveaux agents antiviraux sont constamment recherchés. Certains dérivés de pyrrolopyrazine présentent une activité antivirale. Des études supplémentaires pourraient explorer leur efficacité contre des virus spécifiques et des applications cliniques potentielles .
Potentiel antioxydant
Le stress oxydatif contribue au vieillissement et à diverses maladies. Les composés dotés de propriétés antioxydantes sont essentiels pour maintenir la santé cellulaire. Notre composé pourrait posséder des effets antioxydants, ce qui le rend pertinent pour les affections liées au stress oxydatif .
Activité antitumorale
Le cancer reste un problème de santé majeur. Certains dérivés de pyrrolopyrazine présentent des effets antitumoraux. Enquêter sur leur impact sur les lignées cellulaires cancéreuses et comprendre leurs mécanismes pourrait conduire à de nouvelles stratégies thérapeutiques .
Inhibition des kinases
Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire. Il est intéressant de noter que les dérivés de 5H-pyrrolo[2,3-b]pyrazine ont montré une activité inhibitrice des kinases. Ces composés pourraient être explorés comme inhibiteurs de kinases potentiels pour des maladies spécifiques .
Sources naturelles et isolement
Les dérivés de pyrrolopyrazine ont été isolés de diverses sources, notamment des plantes, des microbes, des sols et la vie marine. Enquêter sur leur occurrence naturelle et leurs rôles écologiques potentiels pourrait fournir des informations précieuses .
Recherche sur la relation structure-activité (SAR)
Malgré l'importance du composé, les études SAR sont limitées. Les chercheurs devraient explorer les relations entre les modifications structurelles et les activités biologiques afin de guider les efforts futurs de conception de médicaments .
En résumé, le N-(4-chlorophényl)-1-phényl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide est prometteur dans divers domaines. Son échafaudage unique en fait un candidat intéressant pour la découverte de médicaments et les applications thérapeutiques. Les chercheurs peuvent s'appuyer sur les connaissances existantes pour libérer tout son potentiel dans le traitement de diverses maladies . 🌟
Orientations Futures
Pyrrolopyrazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities . For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which involves the inhibition of enzymes that play a crucial role in the regulation of cellular processes .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
. These interactions can influence biochemical reactions in significant ways. For instance, some pyrrolopyrazine derivatives have been found to exhibit kinase inhibitory activity, suggesting that they may interact with kinase enzymes .
Cellular Effects
The cellular effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide are not yet fully known. Based on the known activities of other pyrrolopyrazine derivatives, it can be hypothesized that this compound may influence cell function in several ways . For example, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in laboratory settings are not yet fully known. It is likely that the effects of this compound may change over time, possibly due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in animal models are not yet fully known. It is likely that the effects of this compound may vary with different dosages .
Metabolic Pathways
The metabolic pathways that N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is involved in are not yet fully known. It is likely that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide within cells and tissues are not yet fully known. It is likely that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is not yet fully known. It is likely that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKWQCUJPDJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

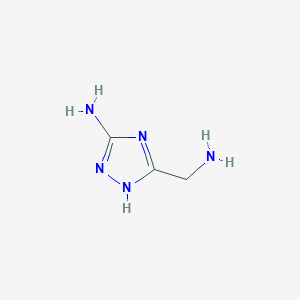
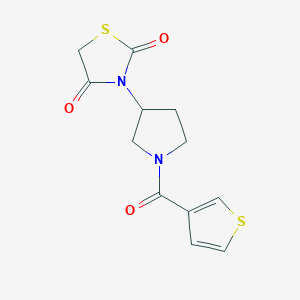
![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)

